Chrysin, a naturally occurring flavonoid found in honey, plants, and propolis, has garnered attention due to its wide range of biological activities. Studies have shown that chrysin exhibits anti-inflammatory, antioxidant properties, and has the potential to inhibit angiogenesis and cell migration, which are critical processes in various diseases including cancer and diabetic retinopathy124. The compound has also been investigated for its ability to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent4. This comprehensive analysis will delve into the mechanism of action of chrysin, particularly the derivative 6-(3,3-DMA)chrysin, and explore its applications across different fields based on the findings from recent research.
The synthesis of 6-(3,3-Dimethylallyl)chrysin and its related derivatives is detailed in a study by Wesołowska et al. [] The synthesis involves several steps, starting from chrysin. A key step is the introduction of the 3,3-dimethylallyl group (also known as prenyl group) at the 6th position of the chrysin A-ring. This is typically achieved through alkylation reactions.
6-(3,3-Dimethylallyl)chrysin shares the core structure of chrysin, a naturally occurring flavone found in various plants. The key structural difference lies in the presence of the prenyl group at the 6th position of the A-ring. This lipophilic group is thought to play a crucial role in its interactions with Pgp. []
Chrysin has been shown to exert its effects through modulation of several signaling pathways. In the context of angiogenesis, chrysin suppresses IL-6-induced neovascularization by down-regulating the expression of glycoprotein 130 (gp130), soluble IL-6 receptor (IL-6R), phosphorylated JAK1 and STAT3, and vascular endothelial growth factor (VEGF) in human umbilical vein endothelial cells (HUVECs)1. This indicates that chrysin can interfere with the sIL-6R/gp130/JAK1/STAT3/VEGF signaling pathway, which is crucial for angiogenesis. Additionally, chrysin has been found to inhibit the migration of chorioretinal endothelial cells under high glucose conditions, which is relevant to diabetic retinopathy. This inhibition is achieved by down-regulating the phosphorylation of AKT, ERK, and MMP-2, and reducing the effects of VEGF and its receptor VEGFR2. Furthermore, chrysin's ability to inhibit xanthine oxidase (XO) activity, a key enzyme in the production of uric acid and gout, has been attributed to its competitive binding to the active site of XO, leading to conformational changes in the enzyme3. In melanoma cells, chrysin induces apoptosis through the activation of p38 MAP kinases and Bax, along with the down-regulation of ERK 1/24.
The anti-angiogenic properties of chrysin have potential therapeutic implications for diseases characterized by pathological angiogenesis, such as cancer. The suppression of IL-6-induced angiogenesis suggests that chrysin could be used to inhibit tumor growth and metastasis1. In the field of ophthalmology, particularly in the treatment of diabetic retinopathy, chrysin's ability to inhibit high glucose-induced migration of chorioretinal endothelial cells positions it as a candidate for visual protection and prevention of vision loss in diabetic patients2. Its inhibitory effect on xanthine oxidase activity also makes chrysin a potential treatment for gout by reducing uric acid levels3. Moreover, the pro-apoptotic effects of chrysin on melanoma cells highlight its potential as an anti-cancer agent, capable of inducing cell death in both human and murine melanoma cell lines4.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6